molecular formula C12H8ClNS B030676 2-Chlorophenothiazine CAS No. 92-39-7

2-Chlorophenothiazine

Cat. No. B030676
M. Wt: 233.72 g/mol
InChI Key: KFZGLJSYQXZIGP-UHFFFAOYSA-N
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Patent
US04705854

Procedure details

A mixture of 2-chlorophenothiazine (70.12 g), copper (I) cyanide (32.24 g) and N-methylpyrrolidinone (150 ml) were heated at reflux for 23 hours. The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g) added. After heating the mixture to 30°-40° C. the black gummy product was extracted with ethyl acetate (3×250 ml). The combined ethyl acetate layers were then washed with water (2×300 ml); some brine being used to break an emulsion which formed durng each wash. Then, after drying the solution and subsequent rotary evaporation, a brown yellow solid product of crude 2-cyanophenothiazine (51 g) was obtained. This material was purified by heating it at reflux as a solution in ethanol with added activated charcoal. After filtering the hot solution thrugh Hyflo it was rotary evaporated to near dryness which resulted in a slurry of purified yellow product which was filtered off and dried (33.3 g).
Quantity
70.12 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.[Cu][C:17]#[N:18]>CN1CCCC1=O>[C:17]([C:2]1[CH:15]=[CH:14][C:13]2[S:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1)#[N:18]

Inputs

Step One
Name
Quantity
70.12 g
Type
reactant
Smiles
ClC1=CC=2NC3=CC=CC=C3SC2C=C1
Name
copper (I) cyanide
Quantity
32.24 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
150 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g)
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
After heating the mixture to 30°-40° C. the black gummy product
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
The combined ethyl acetate layers were then washed with water (2×300 ml)
CUSTOM
Type
CUSTOM
Details
formed durng each wash
CUSTOM
Type
CUSTOM
Details
Then, after drying
CUSTOM
Type
CUSTOM
Details
the solution and subsequent rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=2NC3=CC=CC=C3SC2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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